molecular formula C10H14BrNO2 B192326 Salsolinol hydrobromide CAS No. 38221-21-5

Salsolinol hydrobromide

Cat. No.: B192326
CAS No.: 38221-21-5
M. Wt: 260.13 g/mol
InChI Key: OGMGXKJQIOUTTB-RGMNGODLSA-N
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Description

    Salsolinol Hydrobromide: (chemical formula: CHNO · HBr) is a compound derived from the condensation of acetaldehyde and dopamine. It exists as both R and S enantiomers.

    Occurrence: Salsolinol is naturally present in various edibles.

    Brain Tissue: R-salsolinol is predominantly found in human brain tissue.

  • Scientific Research Applications

      Neurotoxicity: Salsolinol is suspected to contribute to alcohol abuse. It indirectly excites dopamine neurons in the ventral tegmental area (VTA) by activating μ-opioid receptors (MORs) and inhibiting GABA neurons in the VTA.

      Prolactin Release: Salsolinol can serve as a prolactin-releasing factor.

      Parkinson’s Disease: It has been implicated in the etiology of Parkinson’s disease.

  • Mechanism of Action

    Target of Action

    Salsolinol hydrobromide primarily targets dopaminergic neurons in the central nervous system . It also interacts with μ-opioid receptors (MORs) , which indirectly excite the ventral tegmental area (VTA) dopamine neurons by inhibiting GABA neurons in the VTA .

    Mode of Action

    This compound interacts with its targets through a series of biochemical reactions. It is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . It is known to excite the VTA dopamine neurons indirectly by activating MORs .

    Biochemical Pathways

    Salsolinol can be formed in the mammalian brain by three different mechanisms :

    Pharmacokinetics

    It is known that salsolinol can cross the blood-brain barrier .

    Result of Action

    This compound has been investigated as a potential contributor to the development of neurodegenerative diseases such as Parkinson’s disease (PD) . It has been found to decrease significantly the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine .

    Action Environment

    The production of this compound is influenced by environmental factors. For example, it is produced by Escherichia coli in the presence of dopamine, and this production is enhanced in the presence of alcohol . This suggests that microbial Salsolinol production could exist in the gut, which approximates physiological conditions within the mammalian GI tract .

    Safety and Hazards

    Salsolinol hydrobromide causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled only by qualified personnel trained in laboratory procedures .

    Future Directions

    Although the neurotoxic properties of salsolinol have been emphasized, its neuroprotective properties should not be neglected and need greater consideration . It is considered to alter the function of dopaminergic neurons in the central nervous system, and multiple hypotheses on its physiological and/or pathophysiological role have emerged .

    Preparation Methods

      Synthetic Routes: The synthesis of Salsolinol Hydrobromide involves the condensation of acetaldehyde with dopamine.

      Reaction Conditions: Specific reaction conditions for its synthesis may vary, but the core reaction involves the formation of the tetrahydroisoquinoline ring.

      Industrial Production: Industrial-scale production methods are not widely documented, as Salsolinol is primarily studied for its neurotoxic properties.

  • Chemical Reactions Analysis

      Reactivity: Salsolinol can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., hydrobromic acid) may be employed.

      Major Products: The specific products formed depend on the reaction conditions, but they typically involve modifications of the tetrahydroisoquinoline ring.

  • Comparison with Similar Compounds

      Uniqueness: Salsolinol’s unique properties lie in its neurotoxic effects and involvement in alcohol abuse.

      Similar Compounds: While Salsolinol is distinct, other tetrahydroisoquinolines and related compounds exist in the literature.

    Properties

    IUPAC Name

    (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGMGXKJQIOUTTB-RGMNGODLSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1C2=CC(=C(C=C2CCN1)O)O.Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14BrNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60191600
    Record name Salsolinol hydrobromide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60191600
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    260.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    38221-21-5
    Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, hydrobromide (1:1), (1S)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=38221-21-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Salsolinol hydrobromide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038221215
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Salsolinol hydrobromide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60191600
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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